
Dimethyl adipate
Overview
Description
Dimethyl adipate (DMA, CAS 627-93-0) is a dibasic ester with the chemical formula $ \text{C}8\text{H}{14}\text{O}_4 $. It is synthesized via esterification of adipic acid with methanol or through catalytic ester-exchange reactions . DMA is characterized by its high solvency power, low toxicity, biodegradability, and versatility in industrial applications, including coatings, plasticizers, pharmaceuticals, and green solvents . Its physicochemical properties, such as a boiling point of 109–110°C (14 mmHg) and density of 1.062 g/cm³ (20°C), make it suitable for high-temperature processes and formulations requiring stable solvents .
Preparation Methods
Dimethyl adipate can be synthesized through several methods:
Esterification of Adipic Acid with Methanol: This is the most common method where adipic acid reacts with methanol in the presence of an acid catalyst to form this compound.
Hydroesterification of Butadiene: This less conventional route involves the hydroesterification of butadiene.
Carbonylation of 1,4-Dimethoxy-2-Butene: Another alternative method is the carbonylation of 1,4-dimethoxy-2-butene.
Chemical Reactions Analysis
Dimethyl adipate undergoes various chemical reactions:
Oxidation: It can be oxidized to form adipic acid.
Reduction: Hydrogenation of this compound can yield hexanediol.
Substitution: It reacts with concentrated ammonia to form the diamide.
Transesterification: It can undergo transesterification reactions with alcohols to form different esters.
Common reagents and conditions used in these reactions include solid base catalysts like magnesium oxide and calcium methoxide . Major products formed from these reactions include adipic acid, hexanediol, and various esters .
Scientific Research Applications
Cosmetic Applications
Emollient and Plasticizer :
Dimethyl adipate is widely used in cosmetic formulations as an emollient and plasticizer. Its ability to enhance the texture and spreadability of products makes it valuable in skin conditioners and creams. Studies indicate that DMA does not present safety concerns for skin sensitization at current usage levels .
Case Study :
A study assessing the safety of DMA in cosmetic products found no significant adverse effects on skin or overall health when used within recommended concentrations. The compound's low toxicity profile supports its inclusion in formulations aimed at improving skin feel and hydration.
Pharmaceutical Applications
Precursor for Active Pharmaceutical Ingredients :
this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structural properties facilitate reactions that yield complex medicinal compounds essential for therapeutic applications .
Case Study :
Research has demonstrated the effectiveness of DMA in synthesizing certain APIs through esterification reactions. The findings highlight its role in developing new medications with improved bioavailability.
Material Science Applications
Polymer Intermediate :
In materials science, this compound is utilized as a polymer intermediate, particularly in the production of polyesters. These polymers are essential for creating durable materials used in textiles, coatings, and packaging .
Table 1: Comparison of Polymer Applications Using this compound
Application Type | Description | Benefits |
---|---|---|
Coatings | Used in paint formulations | Enhances durability and flexibility |
Textiles | Incorporated into polyester fibers | Improves strength and resistance |
Packaging | Used in biodegradable plastics | Environmentally friendly options |
Agrochemical Applications
This compound is also employed in agrochemical formulations as a solvent or carrier for active ingredients. Its properties allow for effective delivery of pesticides and herbicides, enhancing their efficacy while minimizing environmental impact .
Flame Retardants and Plasticizers
Recent studies have identified this compound as a component in various flame retardants and plasticizers used in building materials. Its effectiveness as a plasticizer helps improve the flexibility and durability of these materials while adhering to safety regulations regarding harmful substances .
Mechanism of Action
The mechanism by which dimethyl adipate exerts its effects involves its role as a plasticizer and solvent. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In chemical reactions, it acts as an intermediate, facilitating the formation of desired products through esterification, transesterification, and other reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Key Properties of Dimethyl Adipate and Related Esters
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Flash Point (°C) |
---|---|---|---|---|---|
This compound | 174.19 | 109–110 (14 mmHg) | 8 | 1.062 | 225 |
Dimethyl Succinate | 146.14 | 196–225 (mix) | 16–19 | 1.092 | 103 |
Dimethyl Glutarate | 160.17 | 196–225 (mix) | -42 | 1.087 | 103 |
Diethyl Adipate | 202.25 | 245 (1013 hPa) | -19.8 | 1.007–1.009 | >100 |
Dioctyl Phthalate | 390.56 | 384 | -50 | 0.986 | 207 |
Key Observations :
- Volatility : DMA has a lower boiling point under reduced pressure compared to diethyl adipate (245°C at atmospheric pressure), making it more volatile in vacuum processes .
- Density and Solvency: DMA’s higher density than diethyl adipate enhances its solvency for polar and non-polar substances, ideal for coatings and adhesives .
- Safety : DMA’s high flash point (225°C) surpasses dimethyl succinate (103°C), reducing flammability risks .
Solvents
- DMA : Replaces methylene chloride in chromatography due to low toxicity and comparable Rf values in blends with 1,3-dioxolane or ethyl acetate .
- DBE Mixtures : Used as paint strippers and resin cleaners; DMA’s higher biodegradability makes it preferable in eco-friendly formulations .
- Diethyl Adipate: Limited solvent use due to higher viscosity and lower volatility .
Plasticizers
- DMA Derivatives : Butoxyethyl adipates show superior rheological properties in PVC composites compared to dioctyl phthalate (DOP), with higher fluidity at 170–190°C .
- DOP : Traditional plasticizer with concerns over endocrine disruption; DMA-based alternatives are safer .
Pharmaceuticals and Cosmetics
Biological Activity
Dimethyl adipate (DMA) is an ester derived from adipic acid, widely utilized in various industrial applications, including as a plasticizer, solvent, and in the synthesis of polyesters. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the current knowledge on the biological activity of DMA, focusing on toxicological studies, metabolic pathways, and potential applications in biocatalysis.
This compound is a colorless liquid with a fruity odor. It is soluble in organic solvents but has low solubility in water. Its primary applications include:
- Plasticizers : Enhancing flexibility and durability in plastics.
- Solvents : Used in coatings, adhesives, and inks.
- Intermediate : In the synthesis of polyesters and other chemicals.
Acute and Chronic Toxicity
Toxicological assessments have highlighted several key findings regarding the safety profile of DMA:
- Inhalation Studies : A 90-day inhalation study on rats revealed that exposure to high concentrations (1000 mg/m³) led to significant degeneration of the nasal olfactory epithelium. The study indicated a No Observable Adverse Effect Level (NOAEL) of 440 mg/m³ for maternal and reproductive toxicity .
- Developmental Toxicity : In pregnant rats exposed to DMA during gestation, maternal toxicity was observed at 440 mg/m³, while fetal malformations were noted at concentrations of 1000 mg/m³. The NOAEL for fetal toxicity was established at 440 mg/m³ .
- Skin and Eye Irritation : DMA has been classified as a mild to severe irritant to skin and mucous membranes. Occupational exposure can cause symptoms such as blurred vision .
- Mutagenicity : Studies indicate that DMA does not exhibit mutagenic activity in bacterial reverse mutation assays, suggesting a low potential for genetic damage .
The metabolism of this compound involves hydrolysis by carboxyesterases to form mono- and di-acids. The kinetic studies demonstrate that DMA is a more effective substrate for carboxyesterases compared to its monomethyl counterpart . This metabolic pathway is crucial for understanding its toxicity and biological effects.
Case Studies and Research Findings
Several studies have explored the implications of DMA in various biological contexts:
- Reproductive Toxicity : In a chronic inhalation study, increased epididymal sperm counts were observed in treated male rats, indicating potential reproductive effects . However, no significant histopathological changes correlated with these findings were noted.
- Biocatalysis Applications : Research has shown that immobilized lipase from Candida antarctica can effectively catalyze the synthesis of DMA through esterification processes. Optimal conditions for this reaction were identified using response surface methodology, achieving a conversion yield of up to 97.6% under specific conditions (temperature, enzyme concentration, time) .
Data Summary Table
Study Type | Key Findings | NOAEL/LOAEL |
---|---|---|
Inhalation Toxicity | Olfactory epithelium degeneration | NOAEL 440 mg/m³ |
Developmental Toxicity | Maternal weight loss; fetal malformations | NOAEL 440 mg/m³ |
Skin Irritation | Mild to severe irritant | N/A |
Mutagenicity | No mutagenic activity observed | N/A |
Reproductive Effects | Increased epididymal sperm counts | N/A |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing dimethyl adipate in biocatalytic systems?
this compound (DMA) can be synthesized via immobilized lipase-catalyzed esterification of adipic acid and methanol. Response surface methodology (RSM) is critical for optimizing parameters such as temperature (58.5°C), enzyme concentration (54.0 mg), reaction time (358 min), and substrate molar ratio (12:1 methanol:adipic acid), achieving a 97.6% conversion yield . This approach accounts for nonlinear interactions between variables, validated by an R² value of 0.9768. Enzyme kinetics follow a ping-pong bi-bi mechanism with methanol inhibition, requiring careful substrate addition protocols to mitigate rate limitations .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
¹H NMR spectroscopy (300.13 MHz) effectively distinguishes between isomers of dimethyl 3,4-di(p-anisyl)adipate. Multiplicity and chemical shift analysis (e.g., δ values in CDCl₃) provide insights into steric and electronic environments of aromatic and ester groups. Assignments must account for coupling constants and integration ratios to avoid misidentification .
Q. What toxicological models are used to assess DMA’s respiratory effects?
Inhalation studies in Sprague-Dawley rats exposed to dibasic esters (including DMA) at high concentrations (e.g., 650 µg/mL) reveal mild olfactory toxicity. Histopathological analysis of nasal epithelia and gas chromatography-mass spectrometry (GC-MS) are used to quantify deposition and metabolic byproducts .
Advanced Research Questions
Q. How do reaction thermodynamics and kinetics govern DMA hydrogenation to 1,6-hexanediol?
Hydrogenation of DMA under low-pressure conditions (e.g., 2–5 MPa H₂) requires bifunctional catalysts (e.g., Ru-Sn/TiO₂). Thermodynamic analysis reveals that equilibrium conversion is favored at higher H₂ pressures and lower temperatures (e.g., 160–200°C). Kinetic models incorporating Langmuir-Hinshelwood mechanisms account for adsorption-desorption dynamics of intermediates like methyl 6-hydroxyhexanoate . Activation energies (~65 kJ/mol) and turnover frequencies (TOF) are critical for scaling lab-scale results to continuous reactors .
Q. What catalytic strategies improve selectivity in DMA transesterification or nitrilation reactions?
- Transesterification : Bimetallic oxides (e.g., Zn-Co-O) enhance nitrilation efficiency for adiponitrile production, achieving >90% selectivity via Lewis acid-mediated activation of DMA’s ester groups .
- Oxidative cleavage : Non-heme iron(III) catalysts enable sustainable DMA synthesis from catechol derivatives, leveraging ligand design (e.g., tetradentate N-donors) to control redox potentials and avoid over-oxidation .
Q. How can computational modeling enhance DMA process optimization?
RSM combined with artificial neural networks (ANN) predicts optimal conditions for DMA synthesis and hydrogenation. For example, ANN models trained on datasets spanning enzyme concentrations (10–100 mg), temperatures (40–70°C), and molar ratios (4:1–16:1) reduce experimental iterations by 30–40% . Monte Carlo simulations further quantify uncertainty in kinetic parameters (e.g., and ) derived from Michaelis-Menten plots .
Q. Methodological Resources
- Characterization : Use EPA Method 506 for quantifying DMA and related adipates in environmental matrices via liquid-liquid extraction and GC-MS .
- Safety protocols : Adhere to GHS guidelines for handling DMA (melting point: 10°C, flash point: 107°C) and mitigate explosion risks (LEL: 0.8%, UEL: 8.1%) .
- Data repositories : Access phase-change and gas chromatography data for DMA via NIST Standard Reference Database 69 (subscription required) .
Properties
IUPAC Name |
dimethyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFAEKRVUSQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Record name | DIMETHYL ADIPATE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID8025096 | |
Record name | Dimethyl adipate | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid. | |
Record name | DIMETHYL ADIPATE | |
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Record name | Dimethyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |
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Boiling Point |
228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg | |
Record name | DIMETHYL ADIPATE | |
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Flash Point |
225 °F (USCG, 1999), 107 °C, 225 °F | |
Record name | DIMETHYL ADIPATE | |
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Solubility |
Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol) | |
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Source | Human Metabolome Database (HMDB) | |
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Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063 | |
Record name | DIMETHYL ADIPATE | |
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Record name | DIMETHYL ADIPATE | |
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Record name | Dimethyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1942/ | |
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Color/Form |
Liquid | |
CAS No. |
627-93-0 | |
Record name | DIMETHYL ADIPATE | |
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Record name | Hexanedioic acid, dimethyl ester | |
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Record name | Hexanedioic acid, 1,6-dimethyl ester | |
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Record name | Dimethyl adipate | |
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Record name | DIMETHYL ADIPATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY71RX0R62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DIMETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |
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Record name | Dimethyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |
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Record name | DIMETHYL ADIPATE | |
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Melting Point |
46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F | |
Record name | DIMETHYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17811 | |
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Record name | DIMETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dimethyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041606 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIMETHYL ADIPATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/514 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.